

6-Methoxy-5-nitroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-5-nitroquinoline

Cat. No.: B014175

[Get Quote](#)

Introduction: The Quinoline Core in Modern Chemistry

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The fusion of benzene and pyridine rings creates a unique electronic architecture, imparting significant biological activity. The parent compound, 6-methoxyquinoline, is a key intermediate in the synthesis of pharmaceuticals, including agents with anti-cancer and anti-inflammatory properties.^[1] The introduction of a nitro group, a potent electron-withdrawing moiety and a versatile chemical handle, dramatically influences the molecule's reactivity and potential applications. This guide focuses specifically on the 5-nitro isomer, **6-methoxy-5-nitroquinoline**, a compound poised for exploration in synthetic and pharmaceutical programs.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of **6-methoxy-5-nitroquinoline** are summarized below. While detailed, interpreted spectroscopic data remains limited in peer-reviewed literature, characteristic signatures can be predicted based on its structure and comparison with related compounds.

Core Properties

A compilation of the key identifiers and physical properties for **6-methoxy-5-nitroquinoline** is presented in Table 1.

Table 1: Physicochemical Properties of **6-Methoxy-5-nitroquinoline**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_8N_2O_3$	[2] [3] [4]
Molecular Weight	204.18 g/mol	[2] [3] [4] [5]
CAS Number	6623-91-2	[2] [4] [6]
Appearance	Not specified (likely yellow solid)	Inferred
Melting Point	101-103 °C	[5]
Boiling Point	371.9 ± 27.0 °C (Predicted)	[5]
IUPAC Name	6-methoxy-5-nitroquinoline	N/A

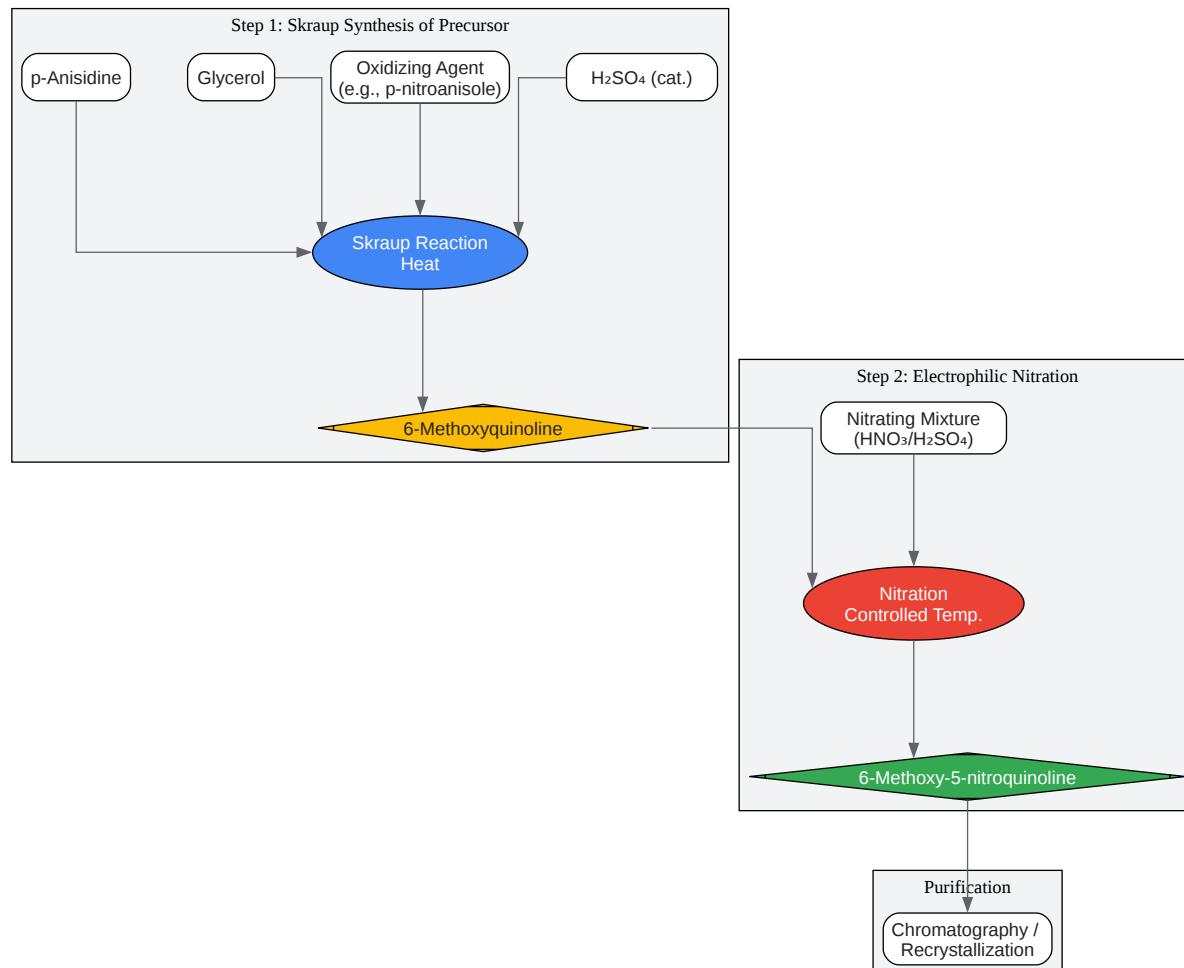
| Synonyms | 5-Nitro-6-methoxyquinoline, NSC 55494 |[\[5\]](#) |

Spectroscopic Characterization (Predicted)

Experimental spectra (1H NMR, ^{13}C NMR, IR, MS) are reported to be available from commercial vendors.[\[7\]](#) In the absence of publicly interpreted spectra, the following section outlines the expected analytical signatures essential for structural verification.

- 1H Nuclear Magnetic Resonance (1H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the quinoline core, in addition to a characteristic singlet for the methoxy group. Due to the electron-withdrawing nitro group, protons on the same ring (especially at the C4 and C8 positions) will likely be shifted downfield compared to the parent 6-methoxyquinoline. The methoxy group (-OCH₃) should appear as a sharp singlet around 3.9-4.1 ppm.
- ^{13}C Nuclear Magnetic Resonance (^{13}C NMR): The carbon spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the nitro group (C5) would be significantly influenced. Spectroscopic data for the precursor, 6-methoxyquinoline, is available for comparison.[\[8\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.[9] The spectrum of **6-methoxy-5-nitroquinoline** should exhibit strong, characteristic absorption bands corresponding to the nitro group (N-O) asymmetric and symmetric stretches, typically found around $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1300\text{ cm}^{-1}$, respectively. Other expected peaks include C=C and C=N stretching vibrations for the aromatic rings ($1600\text{-}1450\text{ cm}^{-1}$) and C-O stretching for the methoxy ether linkage (around 1250 cm^{-1}).
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M^+) should be observed at an m/z value corresponding to the molecular weight (204.18).


Synthesis and Purification

A definitive, published protocol for the synthesis of **6-methoxy-5-nitroquinoline** is not readily available. However, a logical and robust synthetic strategy involves a two-step process: the initial construction of the 6-methoxyquinoline core, followed by regioselective nitration.

Step 1: Synthesis of the Precursor, 6-Methoxyquinoline

The most established method for synthesizing the quinoline core is the Skraup reaction.[10] This involves the reaction of a substituted aniline with glycerol, an oxidizing agent (such as nitrobenzene), and a dehydrating agent like concentrated sulfuric acid.

Diagram 1: Proposed Synthetic Workflow for **6-Methoxy-5-nitroquinoline**

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol (Adapted from Patent CN103804289A for 6-Methoxyquinoline):[\[3\]](#)[\[10\]](#)

- Reaction Setup: To a reaction vessel, add p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), and an oxidizing agent such as p-methoxy nitrobenzene (0.50-0.54 parts).
- Catalyst/Inhibitor Addition: Add ferrous sulfate (0.20-0.25 parts) and boric acid (1.0-1.3 parts). These act to moderate the often vigorous Skraup reaction, improving safety and yield.
- Acid Addition: Slowly add concentrated sulfuric acid dropwise. The volume ratio of glycerol to sulfuric acid should be approximately 6:1.
- Reaction: Heat the mixture to 140 °C and maintain at reflux for 8-8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Cool the reaction to room temperature. Neutralize the mixture to a pH of ~5.5 using a sodium hydroxide solution.
- Extraction & Isolation: Remove any resinous material. Filter the solid and wash with distilled water, followed by ethyl acetate. Extract the aqueous phase with ethyl acetate. Combine all organic phases.
- Purification: Remove the ethyl acetate via distillation under reduced pressure to yield crude 6-methoxyquinoline, which can be further purified by vacuum distillation or chromatography.

Step 2: Nitration of 6-Methoxyquinoline

Electrophilic nitration of the quinoline ring typically occurs on the benzene ring portion. In the case of quinoline itself, nitration yields a mixture of 5-nitro- and 8-nitroquinoline.[\[11\]](#) The methoxy group at the C6 position is an ortho-, para-director. Therefore, nitration is strongly directed to the C5 position (ortho) and the C7 position (para). The C5 position is generally favored.

Proposed Experimental Protocol:

- Dissolution: Dissolve 6-methoxyquinoline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring.

- Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
- Addition: Add the nitrating mixture dropwise to the solution of 6-methoxyquinoline, carefully maintaining the temperature below 10 °C. The reaction is highly exothermic and requires strict temperature control to prevent over-nitration and side reactions.
- Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time (e.g., 1-3 hours), monitoring progress by TLC.
- Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The product should precipitate. Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate any remaining product.
- Purification: Collect the crude solid by filtration. The primary product is expected to be **6-methoxy-5-nitroquinoline**, but isomers may be present. Purify the product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol).

Potential Applications and Chemical Reactivity

While specific applications for **6-methoxy-5-nitroquinoline** are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and organic synthesis.

Intermediate for Pharmaceutical Agents

Many biologically active molecules are derived from the 5-nitroquinoline scaffold. For example, Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial and has been repurposed for its potent anti-cancer and anti-parasitic activities.^[12] The activity of these compounds is often linked to their ability to chelate metal ions, a property influenced by the substitution pattern.

The **6-methoxy-5-nitroquinoline** scaffold provides a key starting point for developing novel analogues. The nitro group can be readily reduced to an amine (5-amino-6-methoxyquinoline), which serves as a crucial handle for further functionalization via amide coupling, reductive

amination, or diazotization reactions to build molecular complexity and explore structure-activity relationships.

Reactivity of the Nitroquinoline Core

The presence of the electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NAr). Research on related 5-nitroquinolines has shown that they can undergo nucleophilic substitution of hydrogen, particularly at the ortho-position (C6) relative to the nitro group, under specific conditions.^[13] This reactivity opens pathways to novel derivatives that would be inaccessible through other routes.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for **6-methoxy-5-nitroquinoline**. However, based on the data for its precursor, 6-methoxyquinoline,^{[14][15]} and the known hazards of nitro-aromatic compounds, a cautious approach is mandatory.

- Hazard Classification (Inferred): Likely to be classified as harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation. Nitro-aromatic compounds are often treated as potential mutagens and should be handled with appropriate care.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated fume hood.
- Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Prevent release into the environment.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion

6-Methoxy-5-nitroquinoline is a chemical intermediate with significant, albeit largely untapped, potential. Its molecular formula of $C_{10}H_8N_2O_3$ and molecular weight of 204.18 g/mol are well-established.^{[2][3][5]} While a dedicated synthesis protocol is not published, a logical pathway via the nitration of 6-methoxyquinoline provides a clear route for its preparation in the

laboratory. Its structural similarity to known bioactive molecules makes it a compelling target for researchers in drug discovery and a versatile building block for synthetic chemists. Proper characterization and adherence to stringent safety protocols are essential for its successful and safe application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mzCloud – 6 Methoxyquinoline [mzcloud.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. 6623-91-2 CAS MSDS (6-METHOXY-5-NITROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-METHOXY-5-NITROQUINOLINE(6623-91-2) IR2 spectrum [chemicalbook.com]
- 8. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]
- 9. compoundchem.com [compoundchem.com]
- 10. Page loading... [guidechem.com]
- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.no [fishersci.no]
- To cite this document: BenchChem. [6-Methoxy-5-nitroquinoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b014175#6-methoxy-5-nitroquinoline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com